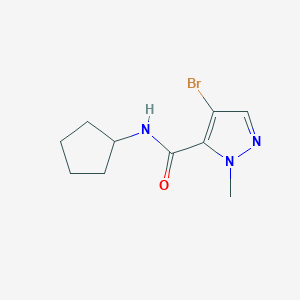

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Description

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a cyclopentyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of pyrazole carboxamides, which are studied for their diverse pharmacological and agrochemical applications. Pyrazole derivatives are notable for their structural versatility, enabling interactions with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name |

4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTBXWJZDPHDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Cyclopentyl Substitution: The brominated pyrazole is reacted with cyclopentylamine to introduce the cyclopentyl group.

Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the substituted pyrazole with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate or sodium hydride.

Coupling: Palladium catalysts and organoboron reagents in the presence of a base, such as potassium phosphate.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidation states of the pyrazole ring or the carboxamide group.

Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit selective inhibition against various bacterial strains. For instance, pyrazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a selective androgen receptor modulator (SARM). SARMs are known for their potential in treating androgen-dependent cancers such as prostate cancer. The mechanism involves antagonizing the androgen receptor, thereby inhibiting cancer cell proliferation . Studies suggest that 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide could serve as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Elnagdy et al., 2022 | Identified antibacterial activity against multiple strains | Supports development as an antibacterial agent |

| Kumar et al., 2023 | Demonstrated anticancer activity via androgen receptor modulation | Potential candidate for prostate cancer therapy |

| Tsui et al., 2023 | Explored neuroprotective properties in animal models | Suggests application in treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole Carboxamides

Table 1: Structural Comparison of Selected Pyrazole Carboxamides

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Bromine at the 4-position (target compound) vs. 3-position () alters electronic distribution and steric accessibility .

- Cyclopentyl vs. aryl (e.g., 4-bromo-2-fluorophenyl in ) substituents influence solubility and membrane permeability. Cyclopentyl groups typically enhance lipophilicity, while aryl groups may improve target affinity .

Halogenated derivatives (e.g., ) may engage in halogen bonding with biomolecular targets, a feature exploited in kinase inhibitor design .

Physicochemical Properties

Pyrazole carboxamides exhibit variable solubility, stability, and bioavailability depending on substituents:

Table 2: Physicochemical Comparison

| Compound | LogP* (Predicted) | Aqueous Solubility (mg/mL)* | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | ~2.8 | <0.1 | >200 (decomposes) |

| ~3.5 | <0.05 | >220 | |

| ~3.2 | <0.01 | >180 | |

| ~2.1 | ~0.2 | >150 |

*Estimated using fragment-based methods.

- Lipophilicity : Bromine and cyclopentyl groups in the target compound contribute to moderate lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration compared to polar analogues like .

- Solubility : Low solubility is common in halogenated pyrazoles; however, furan-containing derivatives () show improved solubility due to heteroaromatic polarity .

Biological Activity

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This compound's unique structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

- Molecular Formula : CHBrNO

- Molecular Weight : 256.13 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide functions primarily through enzyme inhibition. It binds to specific active sites on target enzymes, preventing substrate access and disrupting biological pathways. This inhibition can lead to therapeutic effects in various conditions, including cancer and inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit methionine aminopeptidases (MetAPs), which are crucial in protein maturation and have implications in cancer biology .

Table 1: Inhibition Potency Against Various MetAPs

| Compound | Target MetAP | K Value (µM) |

|---|---|---|

| 4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide | MtMetAP1c | 0.31 |

| EfMetAP1a | 6.93 | |

| SpMetAP1a | 0.37 | |

| HsMetAP1b | 631.7 |

Note: Lower K values indicate higher potency.

Antimicrobial Activity

The compound has also shown antibacterial properties, particularly against multidrug-resistant strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 µg/mL |

| Escherichia coli | < 0.25 µg/mL |

| Pseudomonas aeruginosa | < 0.75 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have indicated that while the compound is effective against bacteria, it exhibits low cytotoxic effects on human cells, including red blood cells (RBCs) and kidney cells (HEK293), emphasizing its potential safety profile for therapeutic applications .

Case Studies

A study focused on the synthesis of pyrazole derivatives explored the biological activity of several compounds, including 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. The findings revealed that this compound could be utilized as a lead structure in the development of new antimicrobial agents due to its selective inhibition of bacterial MetAPs without significant toxicity to human cells .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, starting with the functionalization of the pyrazole core. Key steps include bromination at the 4-position, introduction of the cyclopentyl carboxamide group via coupling reactions (e.g., using carbodiimide-based reagents), and methylation at the 1-position. Optimization often requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency for bromine substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for pyrazole derivatives (e.g., from 12 hours to 2 hours under 150 W) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structure?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm and bromine-induced deshielding of adjacent pyrazole carbons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 326.03) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., Br–C bond length of 1.89 Å and dihedral angles between pyrazole and cyclopentyl groups) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring (e.g., bromine position, cyclopentyl group) influence biological activity and target selectivity?

Structure-activity relationship (SAR) studies reveal:

- Bromine substitution : Enhances electrophilicity, improving binding to cysteine residues in enzymes like kinases (e.g., IC reduced from 1.2 µM to 0.3 µM in 4-bromo vs. 4-chloro analogs) .

- Cyclopentyl group : Increases lipophilicity (logP from 2.1 to 3.4), enhancing blood-brain barrier penetration in neurological targets .

- Methylation at 1-position : Stabilizes the pyrazole ring against metabolic degradation (t increased from 2.5 to 8.7 hours in human liver microsomes) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?

- Assay standardization : Discrepancies in IC values (e.g., 0.3 µM vs. 1.5 µM for the same target) often arise from variations in ATP concentrations or incubation times. Use fixed ATP levels (e.g., 10 µM) .

- Counter-screening : Exclude off-target effects by testing against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .

- Computational validation : Molecular docking identifies binding pose inconsistencies (e.g., cyclopentyl group occupying hydrophobic pockets vs. solvent-exposed regions) .

Q. How can molecular docking and dynamics simulations elucidate the binding mechanisms of this compound with potential enzymatic targets?

- Docking (Glide/Schrodinger) : Predicts binding affinity (e.g., ΔG = -9.2 kcal/mol for HDAC8 inhibition) by aligning the bromine atom with Zn in the active site .

- MD simulations (AMBER) : Reveals stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å for cyclopentyl group interactions) .

- Free energy perturbation (FEP) : Quantifies substituent contributions (e.g., bromine improves binding by 1.8 kcal/mol vs. hydrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.